molecular formula C16H18O3 B4982157 1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene

1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene

Cat. No. B4982157
M. Wt: 258.31 g/mol
InChI Key: QHLJMDDGQALHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene, commonly known as 'Icariin', is a flavonoid compound found in plants of the Epimedium genus, commonly known as Horny Goat Weed. Icariin has been used in traditional Chinese medicine for centuries to treat various ailments. In recent years, Icariin has gained attention from the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of Icariin is not fully understood. However, it is believed to work by increasing the levels of nitric oxide in the body, which leads to increased blood flow. Icariin has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Icariin has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of testosterone in the body, which can lead to increased muscle mass and strength. Icariin has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, Icariin has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using Icariin in lab experiments is that it is a natural compound, which makes it easier to obtain and study than synthetic compounds. However, one limitation is that the purity of the compound can vary depending on the source of the plant material used for extraction.

Future Directions

There are several future directions for research on Icariin. One area of interest is its potential use in the treatment of cancer. Icariin has been shown to have anti-tumor effects and may be useful in the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of Icariin and its potential therapeutic applications.

Synthesis Methods

Icariin can be synthesized from the herb Epimedium brevicornum Maxim, which is rich in flavonoids. The extraction process involves the use of solvents such as ethanol or methanol to extract the flavonoids from the plant material. The extract is then purified and the Icariin is isolated using chromatography techniques.

Scientific Research Applications

Icariin has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, anti-oxidant, anti-osteoporotic, and anti-depressant effects. Icariin has also been studied for its potential use in the treatment of erectile dysfunction.

properties

IUPAC Name

1-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-13-5-3-4-6-16(13)19-12-11-18-15-9-7-14(17-2)8-10-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLJMDDGQALHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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